molecular formula C19H25NO3 B13383397 tert-butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate

tert-butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate

Cat. No.: B13383397
M. Wt: 315.4 g/mol
InChI Key: BIYOZWJUYJPNNG-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a tert-butyl ester group, a cyclopentenyl ring, and a methoxy group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole, followed by conversion to the N-Boc derivative. Subsequent reduction, protection, and introduction of the cyclopentenyl and methoxy groups lead to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole nitrogen and the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-cyclopentenyl-4-methoxy-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentenyl ring and methoxy group differentiates it from other indole derivatives, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

cyclopentyl 2-tert-butyl-4-methoxyindole-1-carboxylate

InChI

InChI=1S/C19H25NO3/c1-19(2,3)17-12-14-15(10-7-11-16(14)22-4)20(17)18(21)23-13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3

InChI Key

BIYOZWJUYJPNNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1C(=O)OC3CCCC3)C=CC=C2OC

Origin of Product

United States

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